molecular formula C4H6ClN B13768582 3-Chlorobutanenitrile CAS No. 53778-71-5

3-Chlorobutanenitrile

Cat. No.: B13768582
CAS No.: 53778-71-5
M. Wt: 103.55 g/mol
InChI Key: USFXKDONTUYBAU-UHFFFAOYSA-N
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Description

3-Chlorobutanenitrile (molecular formula: C₄H₆ClN, molecular weight: ~103.5 g/mol) is an aliphatic nitrile characterized by a chlorine substituent at the third carbon of the butanenitrile backbone. This compound is primarily utilized in organic synthesis, such as in the preparation of methyl 4-chlorobutanimidate hydrochloride. A notable reaction involves treating 3-chlorobutanenitrile with methanol (MeOH) and hydrochloric acid (HCl) gas at low temperatures, followed by purification steps to yield the target imidate derivative . Its linear structure and reactive nitrile group make it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

53778-71-5

Molecular Formula

C4H6ClN

Molecular Weight

103.55 g/mol

IUPAC Name

3-chlorobutanenitrile

InChI

InChI=1S/C4H6ClN/c1-4(5)2-3-6/h4H,2H2,1H3

InChI Key

USFXKDONTUYBAU-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutanenitrile can be synthesized through several methods. One common method involves the reaction of potassium cyanide with 1-bromo-3-chloropropane. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to increase the yield .

Industrial Production Methods: In industrial settings, 3-Chlorobutanenitrile is often produced through large-scale chemical reactions involving similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorobutanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of different functional groups. These reactions are catalyzed by specific enzymes and occur under physiological conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-chlorobutanenitrile with structurally related chlorinated nitriles, emphasizing molecular features, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity References
3-Chlorobutanenitrile C₄H₆ClN ~103.5 Linear aliphatic chain; Cl at C3, nitrile at C1 Synthesis of imidate hydrochlorides
3-Chloro-3-methylbutanenitrile C₅H₈ClN 117.58 Branched aliphatic chain; Cl and methyl at C3 Not explicitly stated; potential steric effects
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 Aromatic 4-chlorophenyl; ketone at C3, nitrile Pharmaceutical intermediates (hypothesized)
2-(4-Chlorophenyl)-3-methylbutanenitrile C₁₁H₁₂ClN 193.68 Aromatic 4-chlorophenyl; branched aliphatic Pharmaceutical intermediates (explicit)
3-(3-Chlorophenyl)-3-oxopropanenitrile C₉H₆ClNO N/A Aromatic 3-chlorophenyl; ketone and nitrile High structural similarity for drug discovery

Key Observations

Aliphatic vs. Aromatic Backbones: 3-Chlorobutanenitrile and 3-chloro-3-methylbutanenitrile are aliphatic, whereas the remaining compounds feature aromatic chlorophenyl groups.

Functional Group Diversity :

  • The presence of a ketone group in 2-(4-chlorophenyl)-3-oxobutanenitrile enables participation in aldol condensations or reductions, unlike pure nitriles .
  • 3-Chlorobutanenitrile’s nitrile group is pivotal in forming imidates, highlighting its role in nucleophilic addition reactions .

Pharmaceutical Relevance :

  • Aromatic nitriles like 2-(4-chlorophenyl)-3-methylbutanenitrile are explicitly used as pharmaceutical intermediates, likely due to their structural complexity and bioavailability .
  • 3-(3-Chlorophenyl)-3-oxopropanenitrile’s high similarity score (1.00) in suggests its utility in drug discovery pipelines, though specific applications require further study.

Research Findings

  • Reactivity Trends : Aliphatic nitriles (e.g., 3-chlorobutanenitrile) are more reactive in nucleophilic substitutions than sterically hindered or aromatic analogs. For instance, 3-chloro-3-methylbutanenitrile’s branched structure may slow reactions compared to its linear counterpart .
  • Synthetic Applications : 3-Chlorobutanenitrile’s role in synthesizing methyl 4-chlorobutanimidate hydrochloride demonstrates its utility in generating bioactive molecules, whereas aromatic nitriles are favored in multi-step drug syntheses .

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